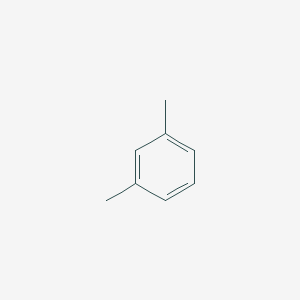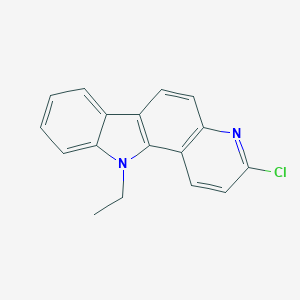
11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CEC and has a molecular formula of C16H13ClN2.
Aplicaciones Científicas De Investigación
11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for detecting DNA damage. This compound has been shown to selectively bind to damaged DNA and emit fluorescence, making it a useful tool for studying DNA damage and repair mechanisms.
Another area of research is the use of 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- as a potential anticancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further development as a cancer therapy.
Mecanismo De Acción
The mechanism of action of 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- is not fully understood, but it is believed to involve the intercalation of the compound into DNA. This intercalation can cause structural changes in the DNA molecule, leading to the activation of DNA damage response pathways and ultimately apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- can induce DNA damage and apoptosis in cancer cells, but it has also been shown to have some toxic effects on normal cells. This compound can cause oxidative stress and mitochondrial dysfunction in normal cells, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- in lab experiments is its selectivity for damaged DNA. This makes it a useful tool for studying DNA damage and repair mechanisms. However, the compound's toxic effects on normal cells can be a limitation in some experiments, and further studies are needed to fully understand its safety profile.
Direcciones Futuras
There are several future directions for research on 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl-. One area of interest is the development of this compound as a cancer therapy. Further studies are needed to determine its efficacy and safety in animal and human models.
Another area of research is the development of new fluorescent probes based on the structure of 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl-. These probes could be used to study other types of DNA damage and repair mechanisms.
Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on normal cells. This will be important for determining its potential as a therapeutic agent and for developing strategies to minimize its toxic effects.
Métodos De Síntesis
The synthesis of 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- involves a multi-step process. The first step is the preparation of 3-chloro-2-nitrobenzaldehyde, which is then reacted with ethyl acetoacetate to form 3-chloro-2-nitrochalcone. The chalcone is then cyclized with ammonium acetate to form the desired product, 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl-. The yield of this synthesis method is about 50%, and the purity of the product can be improved by further purification techniques.
Propiedades
Número CAS |
127040-48-6 |
|---|---|
Nombre del producto |
11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- |
Fórmula molecular |
C17H13ClN2 |
Peso molecular |
280.7 g/mol |
Nombre IUPAC |
3-chloro-11-ethylpyrido[3,2-a]carbazole |
InChI |
InChI=1S/C17H13ClN2/c1-2-20-15-6-4-3-5-11(15)12-7-9-14-13(17(12)20)8-10-16(18)19-14/h3-10H,2H2,1H3 |
Clave InChI |
QMSCTDWMWZHLAQ-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C3=C1C4=C(C=C3)N=C(C=C4)Cl |
SMILES canónico |
CCN1C2=CC=CC=C2C3=C1C4=C(C=C3)N=C(C=C4)Cl |
Otros números CAS |
127040-48-6 |
Sinónimos |
11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



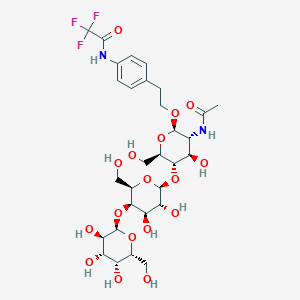

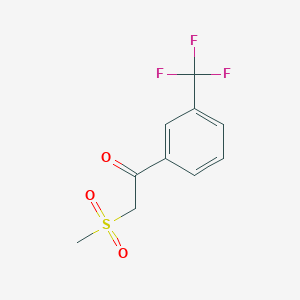

![Benzo[1,2-b:4,5-b']dithiophene](/img/structure/B151619.png)
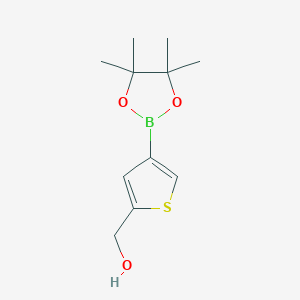



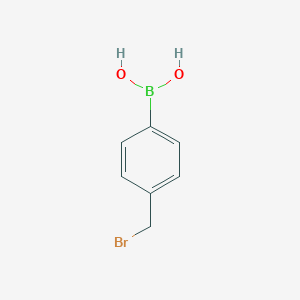

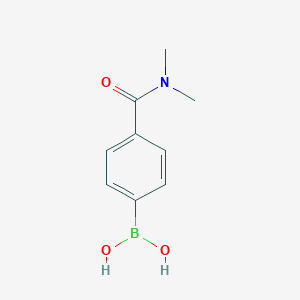
![(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B151643.png)
